molecular formula C11H14ClNO2 B11956348 butyl N-(4-chlorophenyl)carbamate CAS No. 5816-35-3

butyl N-(4-chlorophenyl)carbamate

Cat. No.: B11956348
CAS No.: 5816-35-3
M. Wt: 227.69 g/mol
InChI Key: LNDRNLATBCUCDB-UHFFFAOYSA-N
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Description

Butyl N-(4-chlorophenyl)carbamate is an organohalide carbamate compound characterized by a butyl ester group attached to a carbamate moiety, which is further substituted with a 4-chlorophenyl group. Carbamates of this class are often studied for their applications in agrochemicals, pharmaceuticals, or as synthetic intermediates.

Properties

CAS No.

5816-35-3

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

butyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C11H14ClNO2/c1-2-3-8-15-11(14)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,13,14)

InChI Key

LNDRNLATBCUCDB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chloroaniline with butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate . The general reaction scheme is as follows:

4-chloroaniline+butyl chloroformatebutyl N-(4-chlorophenyl)carbamate+HCl\text{4-chloroaniline} + \text{butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-chloroaniline+butyl chloroformate→butyl N-(4-chlorophenyl)carbamate+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • 4-chloroaniline
  • Butanol
  • N-oxides (from oxidation)
  • Amines (from reduction)

Scientific Research Applications

Chemistry: Butyl N-(4-chlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting cholinesterases . It has shown moderate inhibitory activity against acetylcholinesterase and butyrylcholinesterase , making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer’s .

Industry: In the industrial sector, this compound is used in the formulation of pesticides and herbicides. Its carbamate structure is effective in inhibiting the activity of certain enzymes in pests, providing a mechanism for pest control .

Mechanism of Action

The mechanism of action of butyl N-(4-chlorophenyl)carbamate involves the inhibition of enzyme activity. The compound binds to the active site of enzymes such as acetylcholinesterase , preventing the breakdown of the neurotransmitter acetylcholine . This results in an accumulation of acetylcholine at synapses, leading to prolonged nerve signal transmission . The molecular targets include the serine hydroxyl group in the active site of the enzyme, which forms a covalent bond with the carbamate moiety .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

The primary distinguishing feature of butyl N-(4-chlorophenyl)carbamate is its butyl ester group and 4-chlorophenyl substituent . Below is a comparison with structurally related carbamates:

Table 1: Substituent Variations in Analogous Carbamates

Compound Name Ester Group Phenyl Substituent Key Properties/Applications Reference
This compound Butyl 4-Chlorophenyl Intermediate, potential agrochemical
(4-Nitrophenyl) N-(4-chlorophenyl)carbamate 4-Nitrophenyl 4-Chlorophenyl Pesticide contaminant
Prop-2-ynyl N-(4-chlorophenyl)carbamate Propynyl 4-Chlorophenyl Synthetic intermediate
Naphthalen-1-yl N-(4-chlorophenyl)carbamate Naphthalenyl 4-Chlorophenyl Research chemical
tert-Butyl N-(4-chloro-3-formylphenyl)carbamate tert-Butyl 4-Chloro-3-formylphenyl Pharmaceutical intermediate

Key Observations:

Ester Group Impact: Butyl vs. Propynyl/Nitrophenyl: The butyl chain increases lipophilicity (logP ~3.2 estimated) compared to shorter or aromatic ester groups (e.g., propynyl or nitrophenyl), affecting membrane permeability and metabolic stability .

Phenyl Substituent Effects :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group enhances electrophilicity, facilitating nucleophilic reactions. In contrast, 4-nitrophenyl derivatives exhibit stronger electron-withdrawing effects, increasing reactivity but also toxicity .
  • Formyl Substitution : The addition of a formyl group (e.g., in tert-butyl N-(4-chloro-3-formylphenyl)carbamate) introduces a reactive aldehyde site, enabling further functionalization in drug synthesis .

Key Findings:

  • Agrochemical Contaminants : (4-Nitrophenyl) N-(4-chlorophenyl)carbamate has been detected in plant extracts, likely originating from ethylene oxide fumigation or carbamate pesticide degradation .

Q & A

Q. What are the key steps in synthesizing butyl N-(4-chlorophenyl)carbamate?

Synthesis typically involves:

  • Intermediate formation : Reacting 4-chloroaniline with a carbonyl source (e.g., phosgene) to form the carbamate backbone.
  • Alkylation : Introducing the butyl group via nucleophilic substitution or esterification under controlled pH (e.g., using butanol in acidic conditions) .
  • Purification : Column chromatography or recrystallization to achieve >90% purity, confirmed by HPLC or NMR .

Q. How can the structure of this compound be characterized?

Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and carbamate linkage.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray crystallography : For absolute configuration determination (e.g., using SHELX programs for refinement) .

Q. What are the common chemical reactions involving this compound?

  • Hydrolysis : The carbamate bond cleaves under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions to yield 4-chloroaniline and butyl alcohol. Reaction kinetics can be monitored via UV-Vis spectroscopy .
  • Nucleophilic substitution : The 4-chlorophenyl group may undergo substitution with amines or thiols in polar aprotic solvents (e.g., DMF) .

Q. How is the acetylcholinesterase (AChE) inhibitory activity of this compound evaluated?

  • Enzyme assays : Use Ellman’s method to measure AChE activity inhibition in vitro.
  • Dose-response curves : Calculate IC50_{50} values and compare with reference inhibitors (e.g., donepezil) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Perform twinning analysis and Hirshfeld surface calculations to identify intermolecular interactions (e.g., C–H⋯O) that stabilize specific conformations .
  • Compare experimental XRD data with DFT-optimized structures to validate torsional angles (e.g., dihedral angles between aromatic rings) .

Q. What methodologies optimize the yield of this compound in large-scale synthesis?

  • Solvent screening : Test aprotic solvents (e.g., THF, acetonitrile) to minimize side reactions.
  • Catalyst selection : Use DMAP or pyridine to enhance carbamate formation efficiency.
  • Process monitoring : In-line FTIR to track reaction progress and adjust stoichiometry dynamically .

Q. How do electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?

  • Conduct Hammett studies to correlate substituent σ^- values with reaction rates.
  • Compare with analogs (e.g., 4-bromophenyl or 4-methylphenyl derivatives) to assess halogen impact on transition-state stabilization .

Q. What strategies mitigate environmental persistence of carbamate residues in agricultural settings?

  • Degradation studies : Expose the compound to UV light or soil microbiota and analyze breakdown products via LC-MS.
  • QSAR modeling : Predict ecotoxicity using parameters like logP and molecular polarizability .

Q. How does the butyl chain length affect biological activity compared to methyl or ethyl analogs?

  • SAR analysis : Synthesize homologs and compare AChE inhibition potencies.
  • Molecular docking : Simulate binding poses to identify hydrophobic interactions enhanced by longer alkyl chains .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Metabolic profiling : Incubate with liver microsomes and identify metabolites via UPLC-QTOF.
  • Accelerated stability testing : Expose to elevated temperatures/humidity and monitor degradation via TGA-DSC .

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